molecular formula C7H8BClO2 B068662 2-Chloro-5-methylphenylboronic acid CAS No. 193353-35-4

2-Chloro-5-methylphenylboronic acid

Cat. No. B068662
M. Wt: 170.4 g/mol
InChI Key: JMUXNVYJDBCLPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-methylphenylboronic acid and its derivatives involves multiple steps, including the use of palladium-catalyzed cross-coupling reactions. The synthesis pathway often starts with simpler boronic acids or boronate esters, which are then functionalized through various organic transformations. Key methods include the Suzuki-Miyaura cross-coupling, which is frequently employed to introduce the phenylboronic acid moiety into the compound (Ren Yuan-long, 2007).

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylphenylboronic acid features a phenyl ring substituted with a chloro and a methyl group at the ortho and meta positions, respectively, relative to the boronic acid group. This configuration influences its reactivity and the formation of complexes with diols and polyols, as evidenced by studies on similar boronic acids (R. Pizer & C. Tihal, 1992).

Chemical Reactions and Properties

2-Chloro-5-methylphenylboronic acid participates in a variety of chemical reactions, leveraging the unique reactivity of the boronic acid group. It is involved in catalytic cycles of cross-coupling reactions, where it can form bonds with various organic moieties, including alkyl, alkenyl, and alkynyl groups. Its behavior in Rh(I)-catalyzed reactions with alkynes leading to indene derivatives showcases its versatility and reactivity (Masaki Miyamoto et al., 2008).

Scientific Research Applications

Specific Scientific Field: Organic Chemistry

2-Chloro-5-methylphenylboronic acid is used in the field of organic chemistry. It’s particularly used in Suzuki-Miyaura coupling reactions .

Summary of the Application

Suzuki-Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Methods of Application or Experimental Procedures

In a typical Suzuki-Miyaura coupling reaction, an organoboron compound (like 2-Chloro-5-methylphenylboronic acid), a halide compound, and a palladium catalyst are combined in the presence of a base. The organoboron compound undergoes transmetalation with the palladium complex, which is then followed by reductive elimination to form the desired product .

Results or Outcomes Obtained

The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Synthesis of Bioactive Compounds

2-Chloro-5-methylphenylboronic acid can be used in the synthesis of bioactive compounds. For example, it can be used in the synthesis of certain pharmaceuticals or drug candidates . The specific procedures and outcomes would depend on the particular synthesis pathway and the other reactants used.

Development of New Borane Reagents

Research has shown that boronic acids, including 2-Chloro-5-methylphenylboronic acid, can be used in the development of new borane reagents . These reagents can be used in a variety of chemical reactions, including addition reactions over unsaturated bonds .

Reactant for Boron-Heck Arylation

2-Chloro-5-methylphenylboronic acid can be used as a reactant in Boron-Heck arylation . This is a type of carbon-carbon bond-forming reaction that is used in the synthesis of complex organic molecules .

Synthesis of Bioactive Compounds

2-Chloro-5-methylphenylboronic acid can be used in the synthesis of bioactive compounds. For example, it can be used in the synthesis of certain pharmaceuticals or drug candidates . The specific procedures and outcomes would depend on the particular synthesis pathway and the other reactants used.

Development of New Borane Reagents

Research has shown that boronic acids, including 2-Chloro-5-methylphenylboronic acid, can be used in the development of new borane reagents . These reagents can be used in a variety of chemical reactions, including addition reactions over unsaturated bonds .

Reactant for Boron-Heck Arylation

2-Chloro-5-methylphenylboronic acid can be used as a reactant in Boron-Heck arylation . This is a type of carbon-carbon bond-forming reaction that is used in the synthesis of complex organic molecules .

properties

IUPAC Name

(2-chloro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUXNVYJDBCLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590374
Record name (2-Chloro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylphenylboronic acid

CAS RN

193353-35-4
Record name (2-Chloro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-methylphenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Cao, G Zhu, L Sun, G Chen, X Ma, X Luo… - European Journal of …, 2019 - Elsevier
Isocitrate dehydrogenase 1 (IDH1), which catalyzes the conversion of isocitrate to α-ketoglutarate, is one of key enzymes in the tricarboxylic acid cycle (TCA). Hotspot mutation at Arg …
Number of citations: 9 www.sciencedirect.com

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